

An In-depth Technical Guide to 4-Methylbenzyl Bromide (CAS 104-81-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylbenzyl bromide

Cat. No.: B049273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylbenzyl bromide**, a key intermediate in organic synthesis. This document details its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to the pharmaceutical and life sciences industries.

Chemical and Physical Properties

4-Methylbenzyl bromide, also known as α -bromo-p-xylene or p-xylyl bromide, is a versatile reagent in organic chemistry.^{[1][2]} It is a white to pale yellow crystalline solid or melt with a strong odor.^{[1][3]} This compound is practically insoluble in water but soluble in organic solvents such as ethanol, ether, chloroform, and DMSO.^{[1][3]} Due to its reactive nature, it is sensitive to light and moisture and should be stored in a cool, dry place, often under an inert atmosphere.^{[4][5]}

Table 1: Physical and Chemical Properties of **4-Methylbenzyl Bromide**

Property	Value	References
CAS Number	104-81-4	[1]
Molecular Formula	C ₈ H ₉ Br	[1]
Molecular Weight	185.06 g/mol	[1]
Appearance	White to light yellow crystalline mass	[1] [3]
Melting Point	34-36 °C (lit.)	[1] [6]
Boiling Point	218-220 °C (lit.)	[1] [6]
Density	1.324 g/cm ³	[1]
Flash Point	98 °C (208 °F)	[1]
Refractive Index	1.5540 (estimate)	[1]
Solubility	Practically insoluble in water; soluble in ethanol, ether, chloroform	[3]
Storage Temperature	2-8°C	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methylbenzyl bromide**.

Table 2: Spectroscopic Data for **4-Methylbenzyl Bromide**

Technique	Data	References
¹ H NMR	Spectrum available	[7]
¹³ C NMR	Spectrum available	[7]
Mass Spectrometry (MS)	Spectrum available	[3] [7]
Infrared (IR) Spectroscopy	Spectrum available	[3] [7]
UV Absorption (max in Hexane)	236 nm ($\log \epsilon = 3.7$)	[3]

Synthesis of 4-Methylbenzyl Bromide

4-Methylbenzyl bromide is typically synthesized from either 4-methylbenzyl alcohol or p-xylene.

Experimental Protocol: Synthesis from 4-Methylbenzyl Alcohol

This method involves the conversion of the alcohol to the corresponding bromide using a brominating agent like phosphorus tribromide.[\[8\]](#)

Materials:

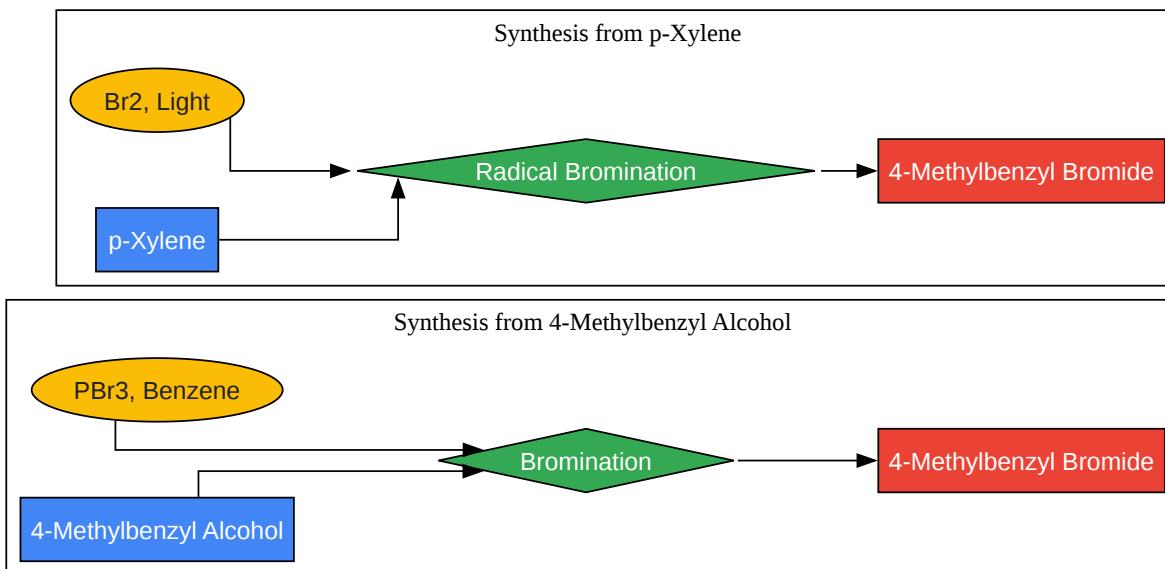
- 4-Methylbenzyl alcohol (1 mmol)
- Phosphorus tribromide (0.5 mL)
- Dry benzene (15 mL)

Procedure:

- Dissolve 4-methylbenzyl alcohol (1 mmol) in dry benzene (15 mL) in a round-bottom flask.
- Stir the solution at room temperature.
- Slowly add phosphorus tribromide (0.5 mL) to the stirred solution.

- Continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).
- Upon completion, perform a standard aqueous work-up to isolate the crude product.
- The product can be purified by crystallization from ethanol or pentane.[\[1\]](#)

Experimental Protocol: Synthesis from p-Xylene


This protocol describes the radical bromination of p-xylene.[\[3\]](#)

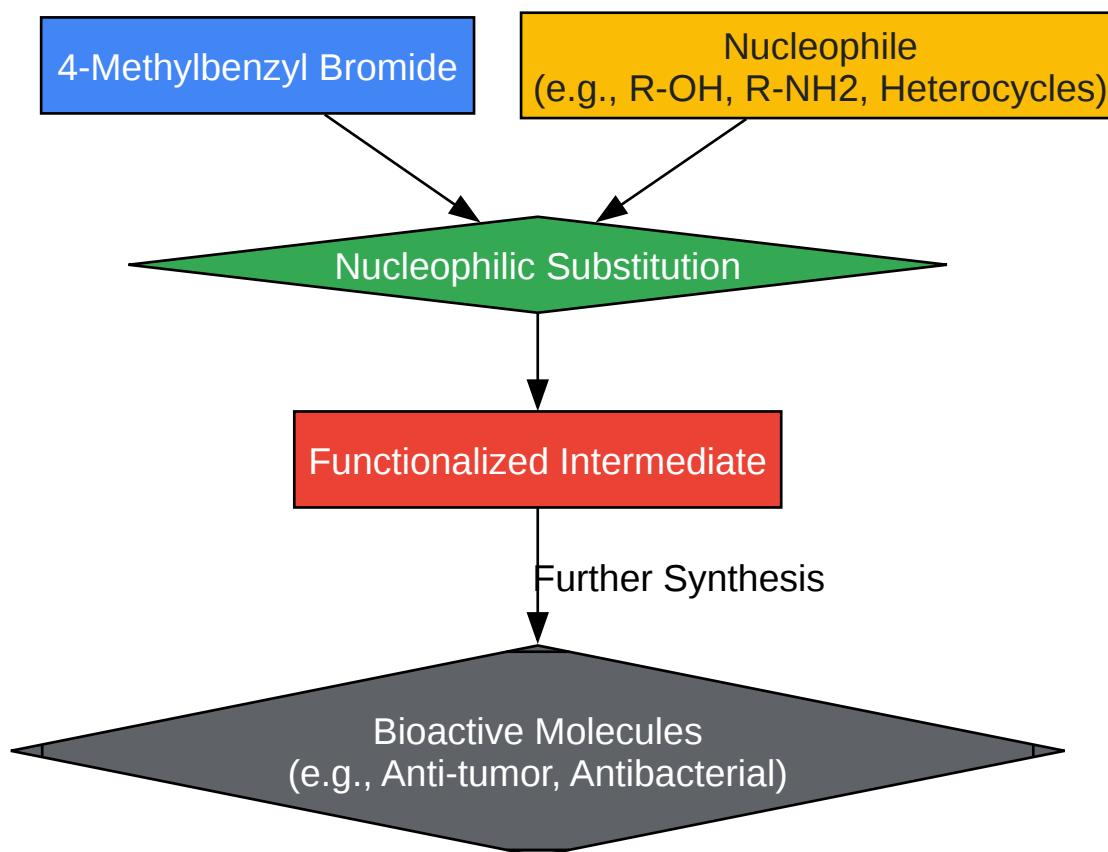
Materials:

- p-Xylene
- Bromine
- Strong light source (e.g., tungsten lamp)

Procedure:

- Heat p-xylene to 120°C in a reaction vessel equipped for stirring and reflux.
- Under strong light irradiation, add bromine dropwise to the heated p-xylene while stirring vigorously.
- After the addition is complete, continue to stir the reaction mixture until the evolution of hydrogen bromide gas ceases.
- Remove the remaining hydrogen bromide.
- Dry the reaction product and purify by vacuum distillation to obtain **4-methylbenzyl bromide**.[\[3\]](#)

[Click to download full resolution via product page](#)


Caption: Synthetic routes to **4-Methylbenzyl bromide**.

Reactivity and Applications in Drug Development

The high reactivity of the bromomethyl group makes **4-methylbenzyl bromide** a valuable intermediate in organic synthesis.^[9] It readily undergoes nucleophilic substitution reactions, allowing for the introduction of the 4-methylbenzyl group into a wide range of molecules.^[3] This property is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances.^{[3][10]}

In drug development, **4-methylbenzyl bromide** serves as a key building block for creating more complex molecules with potential therapeutic applications.^[9] For instance, it can be used to introduce a benzyl moiety into nitrogen- or oxygen-containing heterocyclic compounds, a common structural motif in anti-tumor and antibacterial drugs.^[9] Furthermore, it is employed in

the preparation of benzyl protecting groups for hydroxyl and amino functionalities during multi-step syntheses of drug candidates.^[9]

[Click to download full resolution via product page](#)

Caption: Role in the synthesis of bioactive molecules.

General Experimental Protocol: Nucleophilic Substitution

The following is a generalized procedure for a nucleophilic substitution reaction involving **4-methylbenzyl bromide**.

Materials:

- **4-Methylbenzyl bromide**
- Nucleophile (e.g., an alcohol, amine, or thiol)

- A suitable base (if required, e.g., NaH, K₂CO₃)
- Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

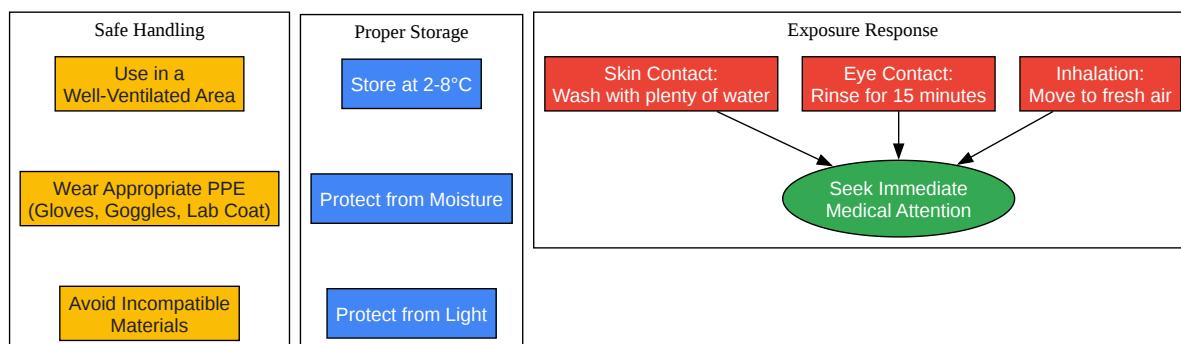
Procedure:

- In a dry reaction flask under an inert atmosphere, dissolve the nucleophile and the base (if used) in the anhydrous solvent.
- Stir the solution and, if necessary, cool it to an appropriate temperature (e.g., 0°C).
- Slowly add a solution of **4-methylbenzyl bromide** in the same solvent to the reaction mixture.
- Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC.
- Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).
- Extract the product with a suitable organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Safety and Handling

4-Methylbenzyl bromide is a hazardous substance and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.^{[4][11]} It is also harmful if swallowed, in contact with skin, or if inhaled.^{[4][11]}

Personal Protective Equipment (PPE):


- Eye/Face Protection: Wear safety glasses with side-shields or a face shield.^[3]
- Skin Protection: Handle with gloves and wear a protective suit.^[3]

- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
[\[11\]](#)

Handling and Storage:

- Handle in a well-ventilated area, preferably in a fume hood.[\[4\]](#)
- Keep the container tightly closed in a dry and well-ventilated place.[\[4\]](#)
- Store in a cool place (2-8°C).[\[1\]](#)
- Protect from light and moisture.[\[5\]](#)
- Incompatible materials include bases, strong oxidizing agents, alcohols, and amines.[\[5\]](#)[\[11\]](#)

In case of accidental exposure, immediate medical attention is required. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing. If inhaled, move the person to fresh air.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Safety and handling guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylbenzyl bromide | 104-81-4 [chemicalbook.com]
- 2. 4-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. chembk.com [chembk.com]
- 7. 4-Methylbenzyl bromide(104-81-4) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Methylbenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 9. zhishangchem.com [zhishangchem.com]
- 10. CAS 104-81-4: 4-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylbenzyl Bromide (CAS 104-81-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049273#4-methylbenzyl-bromide-cas-number-104-81-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com